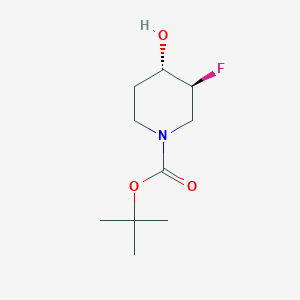

tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Description

tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1174020-44-0) is a piperidine derivative featuring a hydroxyl group at the 4-position, a fluorine atom at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. Its molecular formula is C₁₀H₁₈FNO₃ with a molecular weight of 219.25 g/mol . The (3S,4S) stereochemistry is critical for its interactions in medicinal chemistry and catalysis, particularly in the synthesis of bioactive molecules like kinase inhibitors or protease antagonists.

Properties

IUPAC Name |

tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNLYXKYODGLMI-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801160437 | |

| Record name | 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801160437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174020-44-0, 955029-44-4 | |

| Record name | 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174020-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801160437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of Fluoro and Hydroxyl Groups: The fluoro and hydroxyl groups are introduced through selective fluorination and hydroxylation reactions. These reactions often require specific reagents and conditions to achieve the desired stereochemistry.

Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow chemistry and continuous processing techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The fluoro group can be reduced under specific conditions.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a de-fluorinated product.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds

- The compound is utilized in the synthesis of various piperidine derivatives, which are crucial in developing drugs targeting neurological disorders and other therapeutic areas. For instance, it can act as an intermediate for synthesizing potent analgesics or antidepressants.

-

Fluorine Incorporation

- The presence of fluorine in the structure enhances metabolic stability and bioavailability of the resulting compounds. Fluorinated piperidines have shown improved pharmacokinetic profiles, making them valuable in drug design.

- Research Use

Case Study 1: Development of Antidepressants

A study published in a peer-reviewed journal highlighted the synthesis of a series of piperidine derivatives using tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate as a key intermediate. The derivatives exhibited significant antidepressant activity in preclinical models, demonstrating the compound's utility in developing new treatments for depression.

Case Study 2: Antinociceptive Agents

Another study focused on synthesizing antinociceptive agents derived from this compound. The research demonstrated that certain derivatives showed enhanced pain relief properties compared to existing medications, suggesting that modifications to the piperidine structure could yield more effective analgesics.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The compound has several stereoisomers, which differ in spatial arrangement but share the same molecular formula. Key examples include:

- (3R,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1174020-42-8)

- (3S,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1174020-40-6)

These isomers exhibit distinct physicochemical properties. For instance, the (3S,4S) and (3R,4S) diastereomers may differ in melting points, solubility, and reactivity due to variations in hydrogen-bonding networks and steric effects.

Table 1: Stereoisomer Comparison

| Compound Name | CAS Number | Molecular Weight | Purity |

|---|---|---|---|

| (3S,4S)-Isomer | 1174020-44-0 | 219.25 | 97% |

| (3R,4S)-Isomer | 1174020-42-8 | 219.25 | 97% |

| (3S,4R)-Isomer | 1174020-40-6 | 219.25 | 97% |

Functional Group Modifications

Amino-Substituted Analogs

Compounds like tert-butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate (CAS: N/A) replace the hydroxyl group with an amino (-NH₂) group and introduce a difluorophenyl ring. These modifications increase molecular weight (e.g., 313 g/mol for 10a ) and alter polarity, making them more lipophilic. The amino group also enables participation in Schiff base formation or hydrogen bonding, which is absent in the hydroxyl-bearing parent compound.

Trifluoromethyl and Methyl Derivatives

tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 1052713-78-6) incorporates a trifluoromethyl (-CF₃) group, enhancing metabolic stability and electron-withdrawing effects. The pyrrolidine ring (5-membered vs.

Table 2: Functional Group Comparison

Ring Size and Conformational Effects

Compounds with pyrrolidine cores (5-membered rings) vs. piperidine (6-membered) exhibit differences in ring puckering and torsional strain. For example:

Reactivity and Stability

- Hydroxyl vs. Sulfonyloxy Groups : The parent compound’s hydroxyl group participates in hydrogen bonding and oxidation reactions, whereas tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1-carboxylate (3p) contains a sulfonyloxy group, a superior leaving group for nucleophilic substitutions.

- Boc Deprotection : All Boc-protected analogs (e.g., 10a, 3p) undergo acid-catalyzed deprotection (e.g., with trifluoroacetic acid), but the presence of electron-withdrawing groups (e.g., -F, -CF₃) may modulate reaction rates .

Biological Activity

tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS No. 1174020-42-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₈FNO₃

- Molecular Weight : 219.25 g/mol

- CAS Number : 1174020-42-8

- MDL Number : MFCD18633012

The compound is believed to exhibit its biological effects primarily through the inhibition of specific enzymes and modulation of neurotransmitter systems. In particular, it has been noted for its potential as an inhibitor of acetylcholinesterase and β-secretase, both of which are implicated in neurodegenerative diseases such as Alzheimer's disease.

1. Neuroprotective Effects

Recent studies have indicated that this compound may offer neuroprotective benefits. In vitro experiments demonstrated that this compound could protect astrocytes from apoptosis induced by amyloid-beta peptide (Aβ) exposure. The protective mechanism appears to involve a reduction in inflammatory cytokines such as TNF-α and IL-6, which are typically elevated in neurodegenerative conditions.

2. Enzyme Inhibition

The compound has shown moderate inhibitory activity against:

- Acetylcholinesterase : An enzyme that breaks down acetylcholine, with implications for cognitive function.

- β-secretase : An enzyme involved in the cleavage of amyloid precursor protein, leading to the formation of amyloid plaques.

The IC50 values for these inhibitions are reported as follows:

- Acetylcholinesterase: IC50 = 15.4 nM

- β-secretase: K_i = 0.17 μM

These findings suggest that the compound may be beneficial in treating conditions associated with cholinergic dysfunction.

In Vitro Studies

A study published in Molecules assessed the effects of this compound on astrocyte viability in the presence of Aβ. The results indicated:

- Cell Viability : The compound improved cell viability from 43.78% (Aβ only) to 62.98% when co-administered with Aβ.

- Cytokine Levels : The treatment resulted in reduced levels of TNF-α, suggesting a potential anti-inflammatory effect.

In Vivo Studies

In animal models, while the compound displayed some protective effects against oxidative stress induced by scopolamine, it did not show significant differences compared to standard treatments like galantamine. This highlights the need for further investigation into its bioavailability and efficacy in vivo.

Data Table Summary

| Biological Activity | Measurement | Result |

|---|---|---|

| Acetylcholinesterase Inhibition | IC50 | 15.4 nM |

| β-secretase Inhibition | K_i | 0.17 μM |

| Astrocyte Cell Viability (Aβ) | % Viability | Increased from 43.78% to 62.98% |

| TNF-α Levels Reduction | Cytokine Assay | Decreased levels observed |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate?

- Methodological Answer : The synthesis involves sequential reactions under controlled conditions. For example, the compound can be prepared by dissolving a precursor in dichloromethane (CH₂Cl₂) at 0°C, followed by addition of triethylamine (Et₃N) and methanesulfonyl chloride (MsCl). The reaction mixture is stirred at room temperature, quenched with saturated NaHCO₃, and purified via flash column chromatography (petroleum ether/ethyl acetate gradients) to achieve an 83% yield. Key steps include maintaining low temperatures to prevent side reactions and using chromatographic purification to isolate the stereochemically pure product .

Q. How is the compound characterized after synthesis?

- Methodological Answer : Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. For instance, ¹H NMR analysis confirms the stereochemistry at the 3S,4S positions by observing distinct coupling patterns for fluorine and hydroxyl groups. MS data (e.g., molecular ion peaks) and IR absorption bands (e.g., C=O stretching from the tert-butyl carbamate) further validate the structure .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer : Safety protocols include wearing respiratory protection, nitrile gloves, and eye/face shields. Work should be conducted in a fume hood with immediate access to an eyewash station. The compound’s light yellow solid form suggests potential sensitivity to light, necessitating storage in amber vials under inert gas .

Advanced Research Questions

Q. How can computational methods optimize the stereoselective synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states to predict stereochemical outcomes. For example, computational reaction path searches identify optimal solvent systems and catalysts to enhance diastereomeric excess. Integrating these models with experimental validation (e.g., varying reaction temperatures or chiral auxiliaries) reduces trial-and-error approaches and improves yield .

Q. How do conflicting NMR data arise in structural analysis, and how can they be resolved?

- Methodological Answer : Discrepancies in coupling constants or chemical shifts may stem from solvent effects, dynamic equilibria (e.g., rotamers), or impurities. To resolve these, researchers should:

- Compare experimental data with computed NMR spectra (e.g., using software like ACD/Labs or Gaussian).

- Perform variable-temperature NMR to detect conformational changes.

- Use 2D NMR techniques (e.g., COSY, NOESY) to confirm spatial relationships between protons .

Q. What strategies mitigate racemization during functional group transformations (e.g., hydroxyl protection)?

- Methodological Answer : Racemization risks are minimized by:

- Using mild protecting groups (e.g., tert-butyl carbamate instead of benzyl groups).

- Avoiding strong acids/bases; instead, employ enzymatic or photochemical methods.

- Monitoring enantiomeric purity via chiral HPLC after each synthetic step. Evidence from analogous piperidine derivatives shows that low-temperature reactions (<0°C) with non-polar solvents (e.g., THF) preserve stereochemistry .

Q. How does the fluorine substituent influence the compound’s reactivity in downstream applications?

- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of adjacent carbons, facilitating nucleophilic substitutions. However, it may also stabilize intermediates via hyperconjugation, complicating reaction kinetics. Comparative studies with non-fluorinated analogs using kinetic isotope effects (KIE) or Hammett plots can quantify these electronic effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Yield variations often arise from differences in purification techniques (e.g., column chromatography vs. recrystallization) or trace moisture in solvents. To ensure reproducibility:

- Standardize solvent drying methods (e.g., molecular sieves for CH₂Cl₂).

- Optimize gradient elution ratios during chromatography.

- Report detailed reaction conditions (e.g., stirring rate, exact stoichiometry) to isolate variables .

Methodological Tables

| Technique | Application | Key Observations | Reference |

|---|---|---|---|

| Flash Column Chromatography | Purification of crude product | Isolated 83% yield with petroleum ether/EtOAc | |

| ¹H NMR | Stereochemical confirmation | Coupling constants (JF-H = ~47 Hz) | |

| DFT Calculations | Reaction pathway optimization | Predicted ΔG‡ for stereoselective step: 18 kcal/mol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.